molecular formula C20H18N4O2S B2477574 1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844465-29-8

1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2477574
CAS No.: 844465-29-8
M. Wt: 378.45
InChI Key: NXBIEIXYQPYSCN-UHFFFAOYSA-N
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Description

1-Allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an allyl group at position 1 and a meta-tolylsulfonyl group at position 2. The allyl and m-tolylsulfonyl substituents distinguish it from related compounds, influencing steric bulk, electronic effects, and binding interactions.

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-3-11-24-19(21)18(27(25,26)14-8-6-7-13(2)12-14)17-20(24)23-16-10-5-4-9-15(16)22-17/h3-10,12H,1,11,21H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBIEIXYQPYSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring . The tolylsulfonyl group is usually introduced via sulfonylation using tolylsulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms . Additionally, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Allyl vs.
  • m-Tolylsulfonyl vs. Phenylsulfonyl : The meta-methyl group in the tolylsulfonyl moiety introduces steric hindrance and lipophilicity compared to unsubstituted phenylsulfonyl groups, which may alter binding affinity in enzymatic targets.

Biological Activity

1-Allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound is typically achieved through multi-step reactions involving palladium-catalyzed cross-coupling methods. The compound can be synthesized from various precursors, including substituted quinoxalines and pyrroles. The synthetic route often involves the formation of the pyrroloquinoxaline framework followed by sulfonylation and allylation steps.

Anticancer Activity

Recent studies have shown that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines, including A431 human epidermoid carcinoma cells. These studies revealed that certain derivatives can inhibit cell viability effectively, with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Pyrroloquinoxaline Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound 6A4310.5Stat3 inhibition
Compound 12A4310.8Apoptosis induction
This compoundHepG2TBDTBD

Antimalarial Activity

In vitro studies have demonstrated that similar pyrrolo[1,2-a]quinoxaline derivatives possess antimalarial activity against Plasmodium falciparum strains. These compounds showed promising results with IC50 values indicating effective inhibition of parasite growth during the intraerythrocytic stage of development . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the quinoxaline core enhance antimalarial efficacy.

Table 2: Antimalarial Activity of Pyrroloquinoxaline Derivatives

CompoundStrain TestedIC50 (μM)
Compound AW2 (Chloroquine-resistant)0.6
Compound B3D7 (Chloroquine-sensitive)0.4

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of key signaling pathways , such as Stat3 phosphorylation in cancer cells.
  • Interference with cellular processes like apoptosis and cell cycle progression.
  • Inhibition of heme polymerization , which is crucial for antimalarial activity.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrroloquinoxaline derivatives:

  • Study on A431 Cells : This study evaluated the effects of various derivatives on A431 cells, revealing that compounds with m-tolylsulfonyl groups exhibited enhanced cytotoxicity compared to other substitutions .
  • Antimalarial Screening : In a comprehensive screening of pyrrolo[1,2-a]quinoxalines against Plasmodium falciparum strains, researchers identified several lead compounds that demonstrated low micromolar activity and favorable selectivity indices against human liver cells (HepG2) .

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